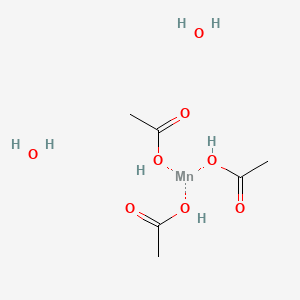

Triacetoxymanganese dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triacetoxymanganese dihydrate is a useful research compound. Its molecular formula is C6H16MnO8 and its molecular weight is 271.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

1. Oxidation Reactions

Triacetoxymanganese dihydrate is widely recognized for its effectiveness as a mild and selective oxidizing agent. It catalyzes various oxidation reactions, particularly in the presence of tert-butyl hydroperoxide. Notable applications include:

- Allylic Oxidation : The compound facilitates the allylic oxidation of alkenes, leading to the formation of valuable products such as lactones .

- Direct Acetylation : It serves as a catalyst for the direct acetylation of alcohols with acetic acid, enhancing reaction efficiency .

2. Radical Cyclizations

The compound is utilized in radical cyclization processes, enabling the formation of complex cyclic structures from simpler precursors. For instance, it has been employed in synthesizing 3-phosphonyldihydrofuran derivatives through radical cyclization between β-ketophosphonates and alkenes .

Material Science Applications

This compound has shown promising potential in material science, particularly in the development of electronic materials:

- Thin Films : The compound is used in creating manganese-based thin films for electronic and optoelectronic applications. Its properties allow for improved conductivity and stability in electronic devices .

Biomedical Research

Recent studies have explored the use of this compound in biomedical applications:

- Cytotoxicity Studies : Research has indicated that manganese acetate complexes can be incorporated into micellar formulations to enhance drug delivery systems targeting cancer cells. These formulations demonstrated improved cytotoxicity against breast cancer cell lines while minimizing toxicity to normal cells .

- Energy Storage Solutions : Investigations into manganese acetate hydrate solutions have revealed unique thermal behaviors and transport properties that could be harnessed for energy storage applications, showcasing the compound's versatility beyond traditional uses .

Case Study 1: Allylic Oxidation of Alkenes

In a study examining the catalytic properties of this compound, researchers reported successful allylic oxidation of various alkenes, yielding high selectivity and efficiency. The reaction conditions were optimized to maximize product yield while minimizing by-products.

Case Study 2: Synthesis of Dihydrofuran Derivatives

A research team utilized this compound to mediate radical cyclization reactions involving β-ketophosphonates and alkenes. The study highlighted the operational simplicity and functional group compatibility of the method, resulting in excellent yields of desired products.

化学反応の分析

Radical Cyclization Reactions

Triacetoxymanganese dihydrate facilitates radical cyclizations, particularly in the formation of heterocyclic compounds.

Mechanism Highlights:

-

Enolate Formation : Mn(OAc)₃ reacts with β-ketoesters or malonates to generate manganese-bound enolates (e.g., 20 →21 ) .

-

Radical Generation : Electron transfer from the enolate produces carbon-centered radicals (e.g., 3 or 40 ) .

-

Cyclization : Radical intermediates undergo intramolecular addition to alkenes, forming cyclic structures (e.g., 42 →44 ) .

Example Reaction:

Substrate : Dimethyl 4-pentenylmalonate (38 )

Conditions : AcOH, 55°C, 28 h

Products :

| Substrate Class | Product Type | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|

| β-Ketophosphonates | 3-Phosphonyldihydrofurans | AcOH, reflux | 70–85% | |

| Unsaturated β-keto acids | Lactones | Mn(OAc)₃, AcOH | 65–90% |

Oxidative Lactonization of Alkenes

Mn(OAc)₃·2H₂O mediates the addition of acetic acid to alkenes, forming lactones via radical intermediates .

Mechanism Highlights:

-

Radical Formation : Alkene reacts with Mn(III)-generated acetate radicals (- CH₂CO₂H) .

-

Oxidation : Sequential electron transfers convert radicals to carbocations (e.g., 4 →5 ) .

-

Cyclization : Carbocations undergo intramolecular esterification to yield lactones (e.g., 8 ) .

Stereochemical Considerations:

-

Regioselectivity : Favors formation of the more stable radical intermediate (e.g., tertiary > secondary) .

-

Steric Effects : Bulky substituents on alkenes reduce reaction efficiency .

α-Keto-Acetoxylation and Oxidation of β-Ketoesters

This compound selectively oxidizes β-ketoesters at the α-carbon, enabling functionalization.

Key Transformations:

-

α-Acetoxylation : Mn(OAc)₃ introduces acetoxy groups at the α-position of β-ketoesters .

-

Coupling Reactions : Oxidized intermediates react with halides or alkenes to form C–C bonds .

Example:

Substrate : β-Ketoester (19 )

Conditions : Mn(OAc)₃, AcOH, 60°C

Product : α-Acetoxy-β-ketoester (22 )

Yield : 78%

Allylic Oxidation Catalyzed by Mn(OAc)₃

In the presence of tert-butylhydroperoxide (TBHP), Mn(OAc)₃·2H₂O catalyzes allylic C–H oxidation to form allylic acetates .

Reaction Scope:

| Substrate | Product | Oxidant | Yield | Reference |

|---|---|---|---|---|

| Cyclohexene | Cyclohexenyl acetate | TBHP, AcOH | 82% | |

| Limonene | Terpene lactones | TBHP, Mn(OAc)₃ | 68% |

Acetylation of Alcohols

This compound directly acetylates alcohols under mild conditions, forming esters .

Protocol:

Substrate : Primary or secondary alcohol

Conditions : Mn(OAc)₃·2H₂O (10 mol%), AcOH, 50°C

Yield : 85–95%

特性

分子式 |

C6H16MnO8 |

|---|---|

分子量 |

271.12 g/mol |

IUPAC名 |

acetic acid;manganese;dihydrate |

InChI |

InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2 |

InChIキー |

SDAMARVMTWMQBX-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Mn] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。